molecular formula C11H18N4O3S B6341859 histidylmethionine CAS No. 2488-11-1

histidylmethionine

Cat. No.: B6341859
CAS No.: 2488-11-1
M. Wt: 286.35 g/mol
InChI Key: AYIZHKDZYOSOGY-IUCAKERBSA-N
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Description

Histidylmethionine is a dipeptide composed of the amino acids histidine and methionine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: Histidylmethionine can be synthesized through peptide synthesis techniques, which involve the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of another. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions and the activation of the carboxyl group to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is a widely used method where the peptide is assembled on a solid support, allowing for easy purification and automation. The process involves repeated cycles of amino acid coupling, deprotection, and washing.

Chemical Reactions Analysis

Types of Reactions: Histidylmethionine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

    Substitution: Various reagents depending on the desired substitution, such as acylating agents for acylation reactions.

Major Products Formed:

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Methionine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Histidylmethionine has several scientific research applications, including:

    Chemistry: Used as a model compound to study peptide bond formation and stability.

    Biology: Investigated for its role in protein metabolism and as a potential biomarker for certain diseases.

    Medicine: Explored for its potential therapeutic effects, including antioxidant properties and its role in protein synthesis.

    Industry: Used in the development of peptide-based drugs and as a component in nutritional supplements.

Mechanism of Action

The mechanism of action of histidylmethionine involves its role as a dipeptide in protein metabolism. It can be hydrolyzed by peptidases to release histidine and methionine, which are essential amino acids involved in various metabolic pathways. Histidine is a precursor for histamine and plays a role in immune response, while methionine is involved in methylation reactions and the synthesis of other sulfur-containing compounds .

Comparison with Similar Compounds

    Histidylglycine: A dipeptide composed of histidine and glycine.

    Histidylalanine: A dipeptide composed of histidine and alanine.

    Methionylglycine: A dipeptide composed of methionine and glycine.

Comparison: Histidylmethionine is unique due to the presence of both histidine and methionine, which confer distinct chemical properties and biological functions. The sulfur atom in methionine allows for oxidation-reduction reactions, while the imidazole ring in histidine provides unique binding properties in enzymatic reactions .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-19-3-2-9(11(17)18)15-10(16)8(12)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIZHKDZYOSOGY-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428577
Record name CHEBI:74053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2488-11-1
Record name CHEBI:74053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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